Here's what we can find regarding its related compound:
Ethyl 2-iodo-3-methylbenzoate is an organic compound with the molecular formula and a molecular weight of approximately 290.10 g/mol. It features an ethyl ester functional group attached to a benzene ring that contains both an iodine atom and a methyl group at specific positions. The compound is characterized by its aromatic structure, which contributes to its chemical reactivity and biological activity. Ethyl 2-iodo-3-methylbenzoate is soluble in organic solvents and exhibits moderate solubility in water, making it suitable for various chemical applications .
These reactions highlight the compound's versatility in synthetic organic chemistry .
Ethyl 2-iodo-3-methylbenzoate exhibits notable biological activities, including:
The compound's biological profile warrants further investigation for potential therapeutic applications.
Ethyl 2-iodo-3-methylbenzoate can be synthesized through several methods:
These methods demonstrate the compound's accessibility for synthetic chemists .
Ethyl 2-iodo-3-methylbenzoate has various applications, including:
The compound's unique structure allows it to be utilized in diverse chemical syntheses and research applications.
Studies on ethyl 2-iodo-3-methylbenzoate indicate potential interactions with various biological systems:
Understanding these interactions is crucial for assessing its safety and efficacy in pharmaceutical contexts.
Ethyl 2-iodo-3-methylbenzoate shares structural similarities with several other compounds. Here are some comparable compounds:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Ethyl 2-iodobenzoate | 1829-28-3 | 1.00 |
Methyl 3-iodo-4-methylbenzoate | 90347-66-3 | 0.91 |
Ethyl 4-bromo-3-methylbenzoate | 61097-9 | 0.96 |
Ethyl 2-amino-5-iodo-3-methylbenzoate | 90800599 | 0.91 |
Ethyl 2-iodo-3-methylbenzoate is unique due to its specific arrangement of functional groups, which influences its reactivity patterns compared to similar compounds. The presence of both iodine and an ethyl ester group allows for distinct nucleophilic substitution reactions not typically observed in other benzoates without halogen substituents.